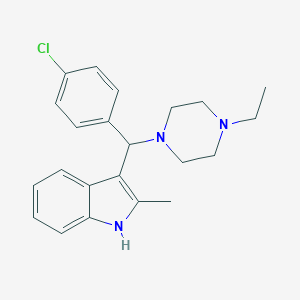![molecular formula C16H20O2 B349319 2-メチル-5-[1-(5-メチルフラン-2-イル)シクロヘキシル]フラン CAS No. 59212-76-9](/img/structure/B349319.png)
2-メチル-5-[1-(5-メチルフラン-2-イル)シクロヘキシル]フラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is a complex organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a cyclohexyl group and two furan rings, making it an interesting subject for various chemical studies and applications.
科学的研究の応用
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan typically involves multiple steps, starting with the preparation of the furan rings and the cyclohexyl group. One common method involves the use of acetylacetone and methanol in the presence of a catalyst such as an acetate or hydrochloride salt . The reaction is carried out under controlled temperature and pressure conditions, followed by purification through distillation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
化学反応の分析
Types of Reactions
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
作用機序
The mechanism of action of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan involves its interaction with specific molecular targets and pathways. The compound can undergo epoxidation and ring-opening reactions, forming reactive intermediates that interact with biological macromolecules . These interactions can lead to various biological effects, including enzyme inhibition or activation.
類似化合物との比較
Similar Compounds
2-Methyl-5-propionyl-furan: A flavoring agent found in sesame seed oil and coffee.
Cyclohexane, 1,1-bis(5-methyl-2-furyl): Another compound with a similar structure but different functional groups.
2-Acetyl-5-methylfuran: Used in flavor and fragrance industries.
Uniqueness
What sets 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan apart is its dual furan rings attached to a cyclohexyl group, providing unique chemical properties and reactivity. This structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFJJSJEFMHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of synthesizing 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan from 2-methylfuran and cyclohexanone?
A1: The synthesis of 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan using 2-methylfuran and cyclohexanone is significant due to the renewable nature of the starting materials. [] 2-methylfuran can be derived from lignocellulosic biomass, a non-food source, while cyclohexanone can be produced from renewable phenol. This sustainable approach offers an alternative to traditional fossil fuels, contributing to a greener fuel production process. []
Q2: What are the advantages of the new solid acid catalysts used in this synthesis compared to conventional catalysts like Amberlyst resins?
A2: The research highlights the development of novel solid acid catalysts synthesized from bisphenol A, paraformaldehyde, and chlorosulfonic acid. These catalysts demonstrate superior performance in the hydroxylalkylation/alkylation reaction of 2-methylfuran and cyclohexanone compared to conventional Amberlyst resins. [] This enhanced activity stems from their higher acid strength, leading to a near-complete conversion of 2-methylfuran (99%) and a high yield of the desired product, 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan (98%). [] This improvement translates to a more efficient and cost-effective synthesis process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B349236.png)
![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)
![3-Isobutyl-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349244.png)
![6-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349248.png)
![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)
![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349254.png)





![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)

